Cas no 113807-34-4 (Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione, 3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-pentamethyl-, (3'R,3aR,3'aR,6'R,9bR,10'bR)-rel-)
113807-34-4 structure
Product Name:Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione, 3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-pentamethyl-, (3'R,3aR,3'aR,6'R,9bR,10'bR)-rel-
Numero CAS:113807-34-4
MF:C30H40O8
MW:528.633810043335
CID:166378
PubChem ID:131752206
Update Time:2024-03-01
Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione, 3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-pentamethyl-, (3'R,3aR,3'aR,6'R,9bR,10'bR)-rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione,3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-pentamethyl-,(3'R,3aR,3'aR,6'R,9bR,10'bR)-rel-
- artenolide
- Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione,3a,3'a,4,4',5,5',6,6',7
- Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione,3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-p
- Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione,3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-pentamethyl-(9CI)
- Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione, 3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-pentamethyl-, (3'R,3aR,3'aR,6'R,9bR,10'bR)-rel-
- CHEBI:175952
- (3'S,3aS,6'S,7'S,9bS,10'S)-6,8,9,10'-tetrahydroxy-1',6,6',9,10'-pentamethylspiro[3a,4,5,8,9a,9b-hexahydroazuleno[4,5-b]uran-3,13'-4-oxatetracyclo[10.2.1.02,11.03,7]pentadec-2(11)-ene]-2,5'-dione
-
- Inchi: 1S/C30H40O8/c1-13-14-6-8-28(4,35)19-17-11-26(2,21(19)22(14)37-24(13)32)12-30(17)15-7-9-27(3,34)16-10-18(31)29(5,36)20(16)23(15)38-25(30)33/h10,13-15,17-18,20,22-23,31,34-36H,6-9,11-12H2,1-5H3/t13-,14-,15+,17?,18?,20?,22-,23-,26?,27?,28-,29?,30?/m0/s1
- Chiave InChI: INWDFSUZZFAFBJ-HXCFRXSLSA-N
- Sorrisi: O1C(C2([C@@H]3CCC(C)(C4=CC(C(C)(C4[C@@H]13)O)O)O)CC1(C)C3[C@@H]4[C@H]([C@H](C)C(=O)O4)CC[C@@](C)(C=3C2C1)O)=O
Proprietà calcolate
- Massa esatta: 528.27231823g/mol
- Massa monoisotopica: 528.27231823g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 38
- Conta legami ruotabili: 0
- Complessità: 1220
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 7
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.1
- Superficie polare topologica: 134Ų
Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione, 3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-pentamethyl-, (3'R,3aR,3'aR,6'R,9bR,10'bR)-rel- Letteratura correlata
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
113807-34-4 (Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione, 3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-pentamethyl-, (3'R,3aR,3'aR,6'R,9bR,10'bR)-rel-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso